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molecular formula C13H14N2 B182693 2,2-Dimethyl-2,3-dihydroperimidine CAS No. 6364-17-6

2,2-Dimethyl-2,3-dihydroperimidine

Cat. No. B182693
M. Wt: 198.26 g/mol
InChI Key: DETLTZYXZWIXIB-UHFFFAOYSA-N
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Patent
US05097029

Procedure details

A solution of 1,8-naphthalene diamine (3.5 g, 22 mmol), distilled as in Example 1, acetone (25 ml) and p-toluene sulfonic acid (10 mg) was prepared and stirred at room temperature for 0.5 hour under a nitrogen atmosphere. The mixture was basified with concentrated sodium carbonate (2 ml) and concentrated to about 5 ml volume. The mixture was diluted with ether (150 ml), washed with water and brine, and dried over potassium carbonate. Concentration gave 3.35 g (77%) 2,3-dihydro-2,2-dimethyl perimidine as a pale pink solid. Recrystallization from hexane-ether gave crystals: mp 114°-115° C.; NMR (CDCl3) 7.07(m, 4H), 6.33(m, 2H), 4.06(bs, 2H), 1.42(s, 6H); IR (KBr) 3364, 3290, 1618, 1595 cm-1.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[NH2:11])[CH:4]=[CH:3][CH:2]=1.[C:13]1(C)[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[CH3:14][C:13]1([CH3:18])[NH:11][C:9]2[C:10]3[C:5]([CH:6]=[CH:7][CH:8]=2)=[CH:4][CH:3]=[CH:2][C:1]=3[NH:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC(=C12)N)N
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 0.5 hour under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 5 ml volume
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether (150 ml)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(NC=2C=CC=C3C=CC=C(N1)C23)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 29096.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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